N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
This compound is a benzimidazole-based hydrazide derivative featuring a sulfanyl bridge linking the benzimidazole moiety to an acetohydrazide backbone. The hydrazone group is formed via condensation of the hydrazide with 2,3-dichlorobenzaldehyde, resulting in an (E)-configured imine. The 2,3-dichlorophenyl substituent introduces strong electron-withdrawing effects, which may enhance stability and influence biological interactions.
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-23-14-8-3-2-7-13(14)21-17(23)25-10-15(24)22-20-9-11-5-4-6-12(18)16(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZHQDYUAKQFV-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde, such as 2,3-dichlorobenzaldehyde, in the presence of a solvent like DMSO. The resulting intermediate is then reacted with thiosemicarbazide under reflux conditions in ethanol to yield the final product .
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole moiety.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form hydrazones.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of acetohydrazides incorporating benzimidazole or related heterocycles. Key comparisons include:
Key Findings
Impact of Aryl Substituents :
- The 2,3-dichlorophenyl group in the target compound provides enhanced hydrophobicity and steric bulk compared to 4-fluorophenyl (compound 114) or 3-hydroxyphenyl (). Chlorine atoms may improve binding to hydrophobic enzyme pockets, as seen in diclofenac derivatives ().
- The 4-fluorophenyl analog (compound 114) exhibits moderate antimicrobial activity, suggesting that electron-withdrawing groups on the aryl ring enhance interactions with bacterial targets .
Role of Benzimidazole Substituents :
- Methyl vs. Ethyl Groups : Ethyl-thio derivatives (e.g., compound 228) show superior α-glucosidase inhibition (IC₅₀ = 6.10 µM) compared to acarbose (IC₅₀ = 378.2 µM), indicating that larger alkyl groups may improve enzyme binding . However, methyl groups (as in the target compound) balance lipophilicity and solubility.
Synthetic Yields: Analogous hydrazones synthesized via similar methods (e.g., ethanol reflux with acetic acid catalyst) report yields of 51–76% (), suggesting that the target compound’s synthesis is feasible under optimized conditions.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine substituents on the aryl ring likely enhance stability and target affinity through hydrophobic and halogen-bonding interactions.
- Sulfanyl Linker : The thioether bridge may contribute to redox activity or metal chelation, relevant for enzyme inhibition (e.g., α-glucosidase in ).
- Hydrazone Configuration : The (E)-isomer is typically favored in crystallographic studies (), ensuring proper spatial orientation for binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
